molecular formula C12H24N2O B15218207 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone CAS No. 89367-46-4

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone

Cat. No.: B15218207
CAS No.: 89367-46-4
M. Wt: 212.33 g/mol
InChI Key: UVWVYAQJQIRFPK-UHFFFAOYSA-N
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Description

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . This reaction can be catalyzed by various metal catalysts or organocatalysts under specific conditions. For example, the use of tetramethylphenylguanidine (PhTMG) as a basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The choice of solvents, temperature, and reaction time are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.

Scientific Research Applications

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone include other imidazolidinone derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butyl and trimethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

89367-46-4

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-(2-butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone

InChI

InChI=1S/C12H24N2O/c1-6-7-8-11-13(5)12(3,4)9-14(11)10(2)15/h11H,6-9H2,1-5H3

InChI Key

UVWVYAQJQIRFPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1N(C(CN1C(=O)C)(C)C)C

Origin of Product

United States

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